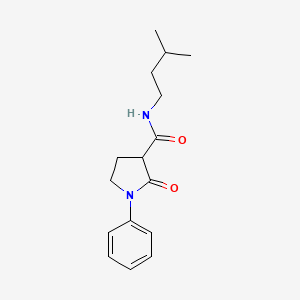![molecular formula C23H23N5 B3793712 2-isopropyl-4-methyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B3793712.png)
2-isopropyl-4-methyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines involves several methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis
The molecular structure of pyrimidines is essentially planar. The pyrimidin-4(3H)-one group, for example, is essentially planar, with a maximum deviation for the O atom .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
Pyrimidines are colorless compounds. They are crystalline solids with a melting point of 22°C. They dissolve in water to give a neutral solution and react with mineral acids to form salts .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-16(2)23-25-17(3)13-22(26-23)19-8-6-7-18(14-19)21-10-12-28(27-21)15-20-9-4-5-11-24-20/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGWCLMYDLHFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3793641.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B3793645.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3793650.png)
![methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate](/img/structure/B3793669.png)
![3-[4-(1H-pyrazol-1-yl)benzyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3793678.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3793684.png)
![2-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3793690.png)
![2-Ethyl-1-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidine](/img/structure/B3793693.png)


![4-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3793715.png)

![N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B3793725.png)
![2-[1-(3-methylbutyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B3793728.png)
